azepan-1-yl[3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone
Description
Azepan-1-yl[3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine core substituted with a 1,1-dioxido (sulfone) group, a 3-methyl-4-(2-methylpropyl) side chain, and an azepan-1-ylmethanone moiety. The sulfone group enhances electronic stability and hydrogen-bonding capacity, which is critical for biological interactions . Benzothiadiazine derivatives are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects .
Properties
Molecular Formula |
C19H27N3O3S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
azepan-1-yl-[3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-7-yl]methanone |
InChI |
InChI=1S/C19H27N3O3S/c1-14(2)13-22-15(3)20-26(24,25)18-12-16(8-9-17(18)22)19(23)21-10-6-4-5-7-11-21/h8-9,12,14H,4-7,10-11,13H2,1-3H3 |
InChI Key |
OKAGEIDLPYTXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Features
Azepan-1-yl[3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone is a benzothiadiazine derivative characterized by:
- Benzothiadiazine core : A fused heterocyclic system with sulfur (S) and nitrogen (N) atoms at positions 1, 2, and 4.
- Substituents :
- 3-Methyl group : At position 3 of the benzothiadiazine ring.
- 4-(2-Methylpropyl) group : An isobutyl substituent at position 4.
- 1,1-Dioxido configuration : Sulfone groups at position 1.
- 7-Methyl group : At position 7 of the benzene ring.
- Azepane moiety : A seven-membered nitrogen-containing ring connected via a methanone group.
Synthesis Strategies
Formation of the Benzothiadiazine Core
The benzothiadiazine scaffold is typically synthesized via cyclization reactions involving 2-aminothiophenol derivatives and carbonyl-containing substrates. Key methods include:
Reaction with 1,3-Dicarbonyl Compounds
Sulfonation to 1,1-Dioxido Configuration
The sulfone group is introduced via oxidation of the thiadiazine sulfur:
Functionalization with Azepane
The azepane moiety is attached via amide bond formation:
Carbodiimide-Mediated Coupling
- Reagents :
- Conditions :
Acid Chloride Route
Optimization and Challenges
Regioselectivity in Substitution
Comparative Data for Key Steps
Analytical Characterization
Chemical Reactions Analysis
1-AZEPANYL(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-AZEPANYL(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antiviral agent, making it a subject of interest in biological studies.
Medicine: Due to its diverse biological activities, it is being investigated for potential therapeutic applications, including antihypertensive, antidiabetic, and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-AZEPANYL(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE involves its interaction with specific molecular targets and pathways. The benzothiadiazine ring can modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as a modulator of receptor activity, influencing cellular signaling and function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*LogP values estimated via computational modeling (e.g., XLogP3).
†Predicted higher lipophilicity due to azepane and 2-methylpropyl groups.
Key Observations:
Core Heterocycle: The target compound’s 1,2,4-benzothiadiazine core differs from 1,4,2-benzodithiazines () and 1,2-benzothiazines () in sulfur atom positioning, altering electronic properties and binding modes. The 1,1-dioxido group in the target compound and ’s derivative enhances solubility and hydrogen-bond acceptor capacity compared to non-sulfonated analogs .
The 2-methylpropyl (isobutyl) group at position 4 may enhance hydrophobic interactions in target binding pockets, contrasting with the polar hydroxy group in ’s compound .
Biological Activity :
- ’s compound demonstrates anti-inflammatory activity via cyclooxygenase (COX) inhibition, a trait shared with other 1,2-benzothiazine sulfonates . The target compound’s larger substituents may shift activity toward alternative targets (e.g., kinase or protease inhibition).
- Benzodithiazines () with aryl hydrazine substituents show antimicrobial activity, suggesting that nitrogen-rich side chains favor interactions with bacterial enzymes .
Physicochemical Comparison
- Stability: The sulfone group in both the target and ’s compound improves oxidative stability compared to non-sulfonated benzothiadiazines.
Research Findings and Implications
Structural Insights: X-ray crystallography of ’s derivative revealed intramolecular hydrogen bonding (O3–H) and π-π stacking, stabilizing the enolic form . The target compound’s azepane group may disrupt such interactions, favoring alternative conformations.
Pharmacological Potential: The azepane ring’s flexibility could enable broader target engagement, similar to cyclic amine-containing drugs (e.g., antihistamines).
Toxicity Considerations :
- Azepane metabolism may generate reactive intermediates (e.g., hydroxylamines), necessitating detailed toxicokinetic studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing azepan-1-yl-substituted benzothiadiazine derivatives?
- Methodological Answer : A two-step approach is common:
Core Benzothiadiazine Synthesis : Start with a 4-alkoxybenzaldehyde precursor (e.g., 4-hydroxybenzaldehyde) and react it with a sulfonamide under basic conditions (K₂CO₃) in a polar aprotic solvent (e.g., 2-butanone) at reflux temperatures (60–80°C). Monitor progress via TLC and purify via aqueous workup and solvent evaporation .
Azepane Functionalization : Introduce the azepan-1-yl moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) under inert atmosphere. Confirm regioselectivity using NMR (¹H/¹³C) and LC-MS .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., azepane NH protons at δ 1.5–2.0 ppm, sulfone SO₂ at δ ~125 ppm in ¹³C).
- Crystallography : If single crystals are obtained, X-ray diffraction (as in related benzothiadiazine structures) resolves bond angles and confirms stereoelectronic effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer :
- Solubility Profiling : Cross-reference data from diverse sources (e.g., CC-DPS databases for logP calculations) and validate experimentally via phase-solubility studies in DMSO, ethanol, and aqueous buffers (pH 1–10) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via HRMS and propose degradation pathways (e.g., sulfone hydrolysis or azepane ring opening) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., ion channels)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with homology-built targets (e.g., Kv7.2 potassium channels). Validate with MD simulations (GROMACS) to assess binding stability.
- QSAR Analysis : Corrogate substituent effects (e.g., 2-methylpropyl vs. isopropyl groups) on activity using MOE or Dragon descriptors .
Q. What experimental designs optimize SAR for modifying the 3-methyl-4-(2-methylpropyl) substituents?
- Methodological Answer :
- Parallel Synthesis : Synthesize analogs with systematic substitutions (e.g., 4-cyclohexyl, 4-phenyl) using combinatorial chemistry.
- Biological Assays : Prioritize in vitro screening (e.g., patch-clamp for ion channel modulation) followed by in vivo PK/PD studies in rodent models. Use ANOVA to identify statistically significant trends .
Safety and Handling
Q. What safety protocols are critical when handling this compound in a research setting?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Contacts : Follow SDS guidelines (e.g., Combi-Blocks’ 24/7 emergency line for exposure incidents) .
Data Reproducibility
Q. How can researchers address variability in reported melting points or spectral data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
